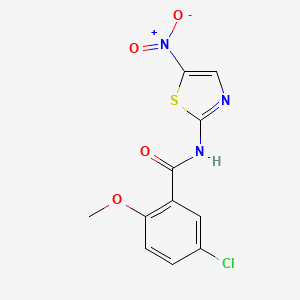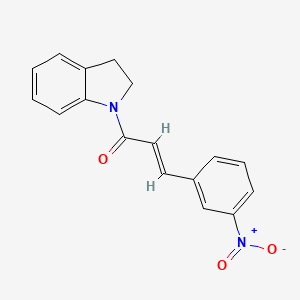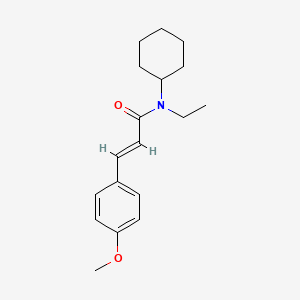![molecular formula C17H27N3O3S B11015523 1-[4-(methylsulfonyl)piperazin-1-yl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]ethanone](/img/structure/B11015523.png)
1-[4-(methylsulfonyl)piperazin-1-yl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound X , belongs to a class of heterocyclic compounds. Its structure combines a piperazine ring, a pyrrole ring, and an ethanone moiety. Researchers have explored its potential in various fields due to its unique structure and biological activities.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for Compound X. One common approach involves the condensation of 1-(1H-pyrrol-1-yl)cyclohexanone with 4-(methylsulfonyl)piperazine. The reaction typically occurs under mild conditions, yielding Compound X.
Industrial Production:: While industrial-scale production methods may vary, manufacturers often employ efficient synthetic routes to produce Compound X. Optimization of reaction conditions, purification steps, and scalability are critical considerations.
Chemical Reactions Analysis
Reactivity:: Compound X undergoes various chemical reactions:
Oxidation: It can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction of the carbonyl group yields secondary amines.
Substitution: Nucleophilic substitution reactions occur at the piperazine nitrogen.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Compound X has diverse applications:
Chemistry: Used in synthetic chemistry as a building block for more complex molecules.
Biology: Studied for its impact on cellular processes and signaling pathways.
Mechanism of Action
Compound X likely exerts its effects through PARP1 inhibition. By interfering with DNA repair mechanisms, it may enhance cell death pathways and sensitize cancer cells to treatment. Further research is needed to elucidate its precise molecular targets and pathways.
Comparison with Similar Compounds
Compound X stands out due to its unique combination of piperazine and pyrrole rings. Similar compounds include:
Compound Y: Shares structural features but lacks the methylsulfonyl group.
Compound Z: Contains a different substituent on the piperazine ring.
Properties
Molecular Formula |
C17H27N3O3S |
|---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
1-(4-methylsulfonylpiperazin-1-yl)-2-(1-pyrrol-1-ylcyclohexyl)ethanone |
InChI |
InChI=1S/C17H27N3O3S/c1-24(22,23)20-13-11-18(12-14-20)16(21)15-17(7-3-2-4-8-17)19-9-5-6-10-19/h5-6,9-10H,2-4,7-8,11-15H2,1H3 |
InChI Key |
JUYNPYOGIFJMHE-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)CC2(CCCCC2)N3C=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-[2-nitro-4-(trifluoromethyl)phenoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B11015446.png)

![N-[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-L-tryptophan](/img/structure/B11015459.png)
![N-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-tryptophan](/img/structure/B11015475.png)

![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B11015482.png)
![7-(1-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11015483.png)
![1-benzyl-N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11015491.png)
![Methyl 1-[(2,4-dichlorophenoxy)acetyl]piperidine-4-carboxylate](/img/structure/B11015496.png)


![N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B11015531.png)
![2-chloro-N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11015541.png)
